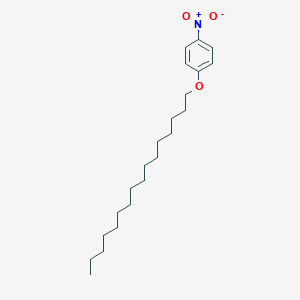

p-Nitrophenyl hexadecyl ether

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing p-Nitrophenyl hexadecyl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ether synthesis apply. Large-scale production would likely involve optimized versions of the Williamson ether synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: p-Nitrophenyl hexadecyl ether can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ether linkage can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of p-Aminophenyl hexadecyl ether.

Substitution: Formation of various substituted ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: p-Nitrophenyl hexadecyl ether is used as a model compound in studies involving ether synthesis and reactivity .

Biology: It is utilized in biochemical assays to study enzyme activities, particularly those involving ether cleavage .

Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing .

Industry: The compound finds applications in the development of surfactants and emulsifiers due to its amphiphilic nature .

Mecanismo De Acción

Comparación Con Compuestos Similares

- p-Nitrophenyl octyl ether

- p-Nitrophenyl dodecyl ether

- p-Nitrophenyl tetradecyl ether

Comparison: p-Nitrophenyl hexadecyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs . This longer chain can influence its solubility, reactivity, and applications in various fields .

Actividad Biológica

p-Nitrophenyl hexadecyl ether (C22H37NO3) is a compound of significant interest in biochemical research due to its unique structure, which includes a long aliphatic chain and a nitrophenyl group. This compound is primarily studied for its biological activities, particularly its interactions with various biological systems and potential applications in pharmacology and biochemistry.

This compound is characterized by its ether functional group, which contributes to its solubility properties and biological interactions. The presence of the nitrophenyl moiety enhances its reactivity and potential as a substrate for enzymatic reactions.

Enzymatic Interactions

Research indicates that p-nitrophenyl ethers, including this compound, are commonly used as substrates in enzymatic assays. These compounds are hydrolyzed by various esterases and lipases, facilitating the study of enzyme kinetics and mechanisms. For instance, carboxylesterases (CESs) have shown significant activity towards p-nitrophenyl esters, leading to the release of p-nitrophenol, which can be quantitatively measured .

| Enzyme | Substrate | Activity |

|---|---|---|

| Carboxylesterase | This compound | Hydrolysis observed |

| Lipase | p-Nitrophenyl acetate | Hydrolysis kinetics studied |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have indicated that compounds with similar structures can exhibit significant cytotoxic effects. For example, studies involving related nitrophenol derivatives have shown IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models . Further research is needed to establish the specific cytotoxic profiles of this compound.

Case Studies

- Enzyme Kinetics : A study investigated the hydrolysis of p-nitrophenyl esters by human liver microsomes, revealing significant inter-individual variability in enzymatic activity. This variability underscores the importance of understanding how different substrates like this compound may be metabolized differently across individuals .

- Antioxidant Potential : Research on nitro-substituted phenolic compounds suggests that they may exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in pharmacological applications aimed at reducing oxidative stress-related damage .

Propiedades

IUPAC Name |

1-hexadecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVESXNPYPANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333723 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102703-33-3 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.